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Compound of Interest

Compound Name:
4-(2-Fluorophenoxy)-2-

methylaniline

CAS No.: 946699-47-4

Cat. No.: B1328387

Get Quote

Executive Summary & Chemical Profile[1]
4-(2-Fluorophenoxy)-2-methylaniline is a "privileged structure" in medicinal chemistry. It

combines a lipophilic diarylether tail (critical for occupying the hydrophobic back-pocket of

kinase enzymes) with an ortho-methyl aniline head (which induces atropisomerism or "twist" to

improve selectivity).

Its primary application is as a nucleophilic scaffold for synthesizing Diaryl Ureas

(VEGFR/PDGFR inhibitors similar to Regorafenib) and Heterocyclic Amides (P-CAB analogs).
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Property Data

CAS Number 946699-47-4

IUPAC Name 4-(2-Fluorophenoxy)-2-methylaniline

Molecular Formula C₁₃H₁₂FNO

Molecular Weight 217.24 g/mol

Appearance Off-white to pale brown solid or viscous oil

Solubility
Soluble in DMSO, DCM, MeOH; Insoluble in

water

pKa (Conjugate Acid)

~4.0–4.5 (Predicted) – Less basic than

unsubstituted aniline due to the ether

withdrawing effect.[1][2]

Synthetic Utility & Mechanism
The utility of this molecule relies on the differential reactivity of its functional groups. The amine

(-NH₂) is the primary handle for coupling, while the fluorophenoxy ether serves as a

metabolically stable, lipophilic anchor.

Key Reaction Pathways[4]
Urea Formation (Kinase Inhibitor Synthesis): Reaction with isocyanates to form diaryl ureas.

This is the standard route for generating "Sorafenib-like" Type II kinase inhibitors.

Buchwald-Hartwig / SnAr Coupling: Coupling with heteroaryl halides (e.g., chloropyrimidines,

quinolines) to form the "hinge-binding" core of the drug.

Amide Coupling: Reaction with carboxylic acids using HATU/EDC to generate P-CAB

analogs.

Structural Logic Diagram
The following diagram illustrates the retrosynthetic logic and forward application of this scaffold.
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Figure 1: Synthetic workflow from precursors to high-value pharmaceutical targets.

Experimental Protocols
Protocol A: Synthesis of the Scaffold (If not purchased)
Use this protocol if you need to synthesize the aniline from basic precursors.

Reaction: Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.

Step 1: Ether Formation

Charge: To a reaction vessel, add 2-fluorophenol (1.0 equiv) and 4-fluoro-2-methyl-1-

nitrobenzene (1.0 equiv).

Solvent: Dissolve in DMF (5 mL/mmol).

Base: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of

the nitrobenzene.

Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with

1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

Checkpoint: Product is 4-(2-fluorophenoxy)-2-methyl-1-nitrobenzene.

Step 2: Reduction to Aniline

Charge: Dissolve the nitro intermediate in Methanol/THF (1:1).
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Catalyst: Add 10% Pd/C (5 wt% loading).

Reaction: Stir under H₂ atmosphere (balloon pressure) at RT for 2–4 hours.

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

Purification: If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Application – Synthesis of a Diaryl Urea
Library
This is the primary application for drug discovery (Kinase Inhibitor Synthesis).

Objective: Synthesize a library of urea analogs targeting VEGFR/PDGFR.

Reagents:

Scaffold: 4-(2-Fluorophenoxy)-2-methylaniline (1.0 equiv)

Electrophile: Aryl Isocyanates (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv)

Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

Preparation: Dissolve 4-(2-Fluorophenoxy)-2-methylaniline (0.5 mmol, 108 mg) in

anhydrous DCM (2 mL) in a 4 mL vial.

Addition: Add the specific Aryl Isocyanate (0.55 mmol) dropwise at 0°C (ice bath).

Reaction: Remove ice bath and stir at Room Temperature for 2–12 hours.

Observation: A white or off-white precipitate often forms (the urea product).

Monitoring: Check by TLC (50% EtOAc/Hexane). The aniline spot (lower Rf, stains with

ninhydrin) should disappear.

Isolation (Self-Validating Step):
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If precipitate forms: Filter and wash with cold DCM. This usually yields >95% purity.[3]

If no precipitate: Evaporate solvent and recrystallize from Ethanol/Water.

Yield Expectation: 80–95%. Data Output: The product will show a characteristic Urea carbonyl

peak in ¹³C NMR (~152 ppm) and two NH singlets in ¹H NMR.

Analytical Quality Control (QC)
To ensure the integrity of the starting material or synthesized products, use the following

parameters.

Method Condition Expected Result

HPLC
C18 Column, ACN/Water

(0.1% TFA), 5-95% gradient

Single peak, RT ~ 4.5 min

(mid-eluting due to ether

lipophilicity).

¹H NMR (DMSO-d₆) 400 MHz

Methyl: Singlet ~2.1 ppm

(3H).Amine: Broad singlet ~4.8

ppm (2H).Aromatic: Multiplets

6.5–7.2 ppm (7H).

LC-MS ESI (+)
[M+H]⁺ = 218.1. Note: Aniline

nitrogen protonates easily.

Troubleshooting Guide
Problem: Low yield in amide coupling (Protocol B variation).

Cause: The ortho-methyl group provides steric hindrance.

Solution: Switch from EDC/HOBt to HATU/DIPEA and heat to 50°C.

Problem: Darkening of the aniline starting material.

Cause: Oxidation of the amine.
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Solution: Store under Argon at 4°C. Purify by passing through a short silica plug before

use if heavily colored.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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